molecular formula C10H9ClN2S2 B10894942 2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole

Cat. No.: B10894942
M. Wt: 256.8 g/mol
InChI Key: MAPRJLDQEWNIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a chlorobenzyl group attached to a sulfanyl group, which is further connected to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through nucleophilic substitution reactions involving appropriate reagents and conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a chlorobenzyl group with a thiadiazole ring makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H9ClN2S2

Molecular Weight

256.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C10H9ClN2S2/c1-7-12-13-10(15-7)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3

InChI Key

MAPRJLDQEWNIMC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.